molecular formula C38H31NO B14202910 3,3-Bis(2,2-diphenylethenyl)-1-ethyl-1,3-dihydro-2H-indol-2-one CAS No. 923036-68-4

3,3-Bis(2,2-diphenylethenyl)-1-ethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B14202910
CAS No.: 923036-68-4
M. Wt: 517.7 g/mol
InChI Key: BBHVKHDFVCKRKF-UHFFFAOYSA-N
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Description

3,3-Bis(2,2-diphenylethenyl)-1-ethyl-1,3-dihydro-2H-indol-2-one is a complex organic compound known for its unique structural properties. This compound belongs to the class of indole derivatives, which are widely studied for their diverse chemical and biological activities. The presence of diphenylethenyl groups and an indole core makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(2,2-diphenylethenyl)-1-ethyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2,2-diphenylethanal with an indole derivative under acidic conditions. The reaction is followed by cyclization and subsequent alkylation to introduce the ethyl group at the nitrogen atom. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(2,2-diphenylethenyl)-1-ethyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring and the diphenylethenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydro derivatives.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

3,3-Bis(2,2-diphenylethenyl)-1-ethyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3,3-Bis(2,2-diphenylethenyl)-1-ethyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Bis(2,2-diphenylethenyl)-5-chloro-2,3-dihydro-1H-indole-2-one
  • 1,3-Bis(2,2-diphenylethenyl)pyrene
  • 2,4-Pentanedione, 3,3-bis(2,2-diphenylethenyl)

Uniqueness

3,3-Bis(2,2-diphenylethenyl)-1-ethyl-1,3-dihydro-2H-indol-2-one is unique due to its specific structural features, including the ethyl group at the nitrogen atom and the presence of diphenylethenyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

923036-68-4

Molecular Formula

C38H31NO

Molecular Weight

517.7 g/mol

IUPAC Name

3,3-bis(2,2-diphenylethenyl)-1-ethylindol-2-one

InChI

InChI=1S/C38H31NO/c1-2-39-36-26-16-15-25-35(36)38(37(39)40,27-33(29-17-7-3-8-18-29)30-19-9-4-10-20-30)28-34(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,2H2,1H3

InChI Key

BBHVKHDFVCKRKF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)(C=C(C3=CC=CC=C3)C4=CC=CC=C4)C=C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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